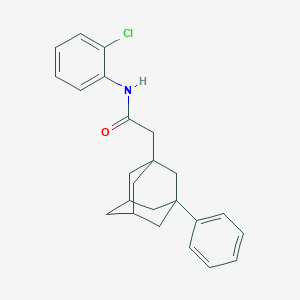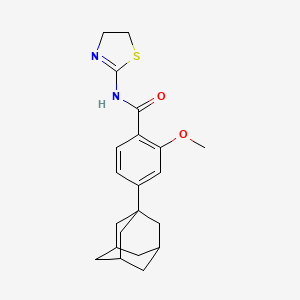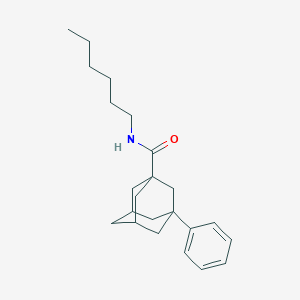![molecular formula C18H20BrN3O2 B4111364 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine (BPP) is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the levels of various neurotransmitters in the brain. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been found to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. The compound has also been shown to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood and behavior. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has also been found to decrease the levels of the stress hormone cortisol, which is involved in the regulation of the body's stress response. The compound has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has also been extensively studied for its potential therapeutic applications, making it an attractive candidate for further research. However, 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine also has some limitations for lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in long-term studies. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine also has poor solubility in water, which may limit its use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine. One potential direction is the further investigation of the compound's potential therapeutic applications in neurological disorders such as schizophrenia, anxiety, and depression. Another direction is the development of new analogs of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine with improved pharmacological properties. The use of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine in combination with other drugs may also be explored to enhance its effectiveness. Finally, the development of new experimental protocols to overcome the limitations of 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine may also be pursued.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine has also been shown to have potential applications in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. The compound has been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-14(24-16-7-5-15(19)6-8-16)18(23)22-12-10-21(11-13-22)17-4-2-3-9-20-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJBOBHRRBPJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)
![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4111305.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)

![1-[(4-methylphenyl)sulfonyl]-N-(4-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4111349.png)

![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)
